molecular formula C22H33N3O11 B13403072 Xamoterol beta-D-Glucuronide

Xamoterol beta-D-Glucuronide

Cat. No.: B13403072
M. Wt: 515.5 g/mol
InChI Key: MYOPHKPKLKCKRH-DNPGXZAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xamoterol beta-D-Glucuronide is a derivative of Xamoterol, a cardiac stimulant used in the treatment of heart failure. Xamoterol acts as a selective partial agonist of the beta-1-adrenergic receptor, providing cardiac stimulation at rest but acting as a blocker during exercise . The glucuronide conjugate of Xamoterol is formed through the process of glucuronidation, which enhances the compound’s solubility and facilitates its excretion from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xamoterol beta-D-Glucuronide typically involves the glucuronidation of Xamoterol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of beta-glucuronidase enzymes, which catalyze the transfer of glucuronic acid to Xamoterol. Chemical glucuronidation can be performed using glucuronic acid derivatives under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes, where beta-glucuronidase enzymes are used to catalyze the glucuronidation reaction. The reaction conditions, such as pH, temperature, and enzyme concentration, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Xamoterol beta-D-Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .

Scientific Research Applications

Xamoterol beta-D-Glucuronide has several scientific research applications, including:

Mechanism of Action

Xamoterol beta-D-Glucuronide exerts its effects by interacting with beta-1-adrenergic receptors. As a partial agonist, it modulates the sympathetic control of the heart, improving systolic and diastolic function. The glucuronide conjugate enhances the compound’s solubility and facilitates its excretion, reducing the risk of accumulation and potential side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xamoterol beta-D-Glucuronide is unique due to its glucuronide conjugate form, which enhances its solubility and facilitates excretion. This property distinguishes it from other beta-1-adrenergic receptor agonists, which may not undergo glucuronidation and may have different pharmacokinetic profiles .

Properties

Molecular Formula

C22H33N3O11

Molecular Weight

515.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C22H33N3O11/c26-13(11-23-5-6-24-22(32)25-7-9-33-10-8-25)12-34-14-1-3-15(4-2-14)35-21-18(29)16(27)17(28)19(36-21)20(30)31/h1-4,13,16-19,21,23,26-29H,5-12H2,(H,24,32)(H,30,31)/t13?,16-,17-,18+,19-,21+/m0/s1

InChI Key

MYOPHKPKLKCKRH-DNPGXZAYSA-N

Isomeric SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.